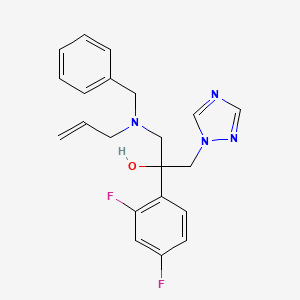
Cytochrome P450 14a-demethylase inhibitor 1a
Vue d'ensemble
Description
Cytochrome P450 14a-demethylase inhibitor 1a is related to the CYP51 family, which is an intriguing subject for fundamental P450 structure/function studies and is also an important clinical drug target . This family includes a variety of members, each with their physiological roles, natural substrates, and substrate preferences .
Synthesis Analysis
The enzyme catalyzing the reaction related to this compound was first purified from yeast in 1984 . The CYP51 family joins proteins found in 82 organisms from all biological kingdoms . In mammals, P450 51 catalyzes the 3-step, 6-electron oxidation of lanosterol to form (4β,5α)-4,4-dimethyl-cholestra-8,14,24-trien-3-ol (FF-MAS) .Molecular Structure Analysis
The CYP51 family is known for its unique structure. Specific conserved regions in the P450 sequences represent a CYP51 signature . The overall reaction related to this family is highly processive .Chemical Reactions Analysis
Cytochrome P450 (P450, CYP) family 51 enzymes catalyze the 14α-demethylation of sterols, leading to critical products used for membranes and the production of steroids, as well as signaling molecules .Physical And Chemical Properties Analysis
The molecular formula of this compound is C21H22F2N4O, and its molecular weight is 384.4 g/mol . The compound has a complexity of 491 and a topological polar surface area of 54.2 Ų .Applications De Recherche Scientifique
Sterol Biosynthesis and Antiparasitic Effects
Cytochrome P450 14α-demethylase (CYP51) plays a crucial role in sterol biosynthesis in eukaryotes. It's a primary target for treating fungal diseases and potentially for treating human infections with protozoa. The crystal structures of 14DM from Trypanosoma brucei, both ligand-free and with inhibitors, reveal insights into its role in antiparasitic effects. This structure differs significantly from the CYP51 family member from Mycobacterium tuberculosis, indicating potential avenues for designing novel antiparasitic drugs (Lepesheva et al., 2009).
Insights from Crystal Structure
The crystal structures of CYP51 from Mycobacterium tuberculosis provide a foundational understanding for P450 catalysis and the molecular mechanism of drug inhibition. These structures are critical for the rational design of new antifungal agents and offer insights into CYP51's molecular mechanism (Podust et al., 2001).
Functional Conservation and Structural Basis
Research highlights the conservation of specific amino acids in various CYP51 orthologs across biological kingdoms. This conservation is crucial for understanding the structure/function of this monooxygenase and for designing potent inhibitors for treating infections by pathogenic microbes (Lepesheva & Waterman, 2011).
Substrate-Induced Conformational Changes
The binding of a physiological substrate to CYP51 results in substantial conformational changes, reshaping the enzyme's active site. This phenomenon is crucial for understanding CYP51 catalysis, functional conservation, substrate complementarity, and druggability differences across species (Hargrove et al., 2018).
Mécanisme D'action
Target of Action
The primary target of Cytochrome P450 14a-demethylase inhibitor 1a is the Cytochrome P450 14a-demethylase (CYP51) enzyme . This enzyme is a member of the cytochrome P450 superfamily, which is involved in the phase 1 metabolism of pharmaceuticals and other xenobiotics . The CYP51 enzyme is crucial for the biosynthesis of ergosterol, a major component of fungal cell membranes .
Mode of Action
This compound interacts with its target by inhibiting the CYP51 enzyme . This inhibition prevents the demethylation of 14α-methyl sterols, a critical step in the biosynthesis of ergosterol . The inhibition of ergosterol biosynthesis results in an accumulation of 14α-methyl sterols .
Biochemical Pathways
The inhibition of the CYP51 enzyme disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion and the concurrent accumulation of 14α-methyl sterols lead to alterations in the cell membrane, affecting its permeability and function .
Result of Action
The primary result of the action of this compound is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to impaired cell function and can ultimately result in the death of the fungal cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances that can induce or inhibit CYP enzymes . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cytochrome P450 14a-demethylase inhibitor 1a plays a pivotal role in biochemical reactions by inhibiting the enzyme lanosterol 14 alpha-demethylase. This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of sterols. The inhibition of lanosterol 14 alpha-demethylase by this compound leads to the accumulation of 14-methylated sterol intermediates, which disrupts the normal biosynthesis of sterols . This compound interacts with the heme group of the enzyme, altering its active site and preventing the binding of oxygen, which is essential for the demethylation process .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In fungi, the inhibition of lanosterol 14 alpha-demethylase leads to the disruption of ergosterol biosynthesis, resulting in membrane dysfunction and increased membrane fluidity . This can cause cellular leakage and ultimately cell death. In mammalian cells, the inhibition of cholesterol biosynthesis can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the accumulation of 14-methylated sterol intermediates can lead to increased reactive oxygen species production and mitochondrial dysfunction .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the heme group of lanosterol 14 alpha-demethylase. This binding alters the structure of the enzyme’s active site, preventing the binding of oxygen and the subsequent demethylation of lanosterol . This inhibition is noncompetitive, meaning that the inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme’s activity . The inhibition of lanosterol 14 alpha-demethylase by this compound leads to the accumulation of 14-methylated sterol intermediates, which can affect gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the inhibition of lanosterol 14 alpha-demethylase by this compound can lead to the accumulation of 14-methylated sterol intermediates over time, resulting in prolonged cellular stress and dysfunction . Additionally, the stability of the compound in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may effectively inhibit lanosterol 14 alpha-demethylase without causing significant toxicity . At higher doses, the accumulation of 14-methylated sterol intermediates can lead to toxic effects, including cellular stress, mitochondrial dysfunction, and increased reactive oxygen species production . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in the metabolic pathways of sterol biosynthesis. By inhibiting lanosterol 14 alpha-demethylase, the compound disrupts the conversion of lanosterol to ergosterol in fungi and cholesterol in animals . This inhibition affects the overall metabolic flux of sterol biosynthesis, leading to the accumulation of 14-methylated sterol intermediates . The interaction of this compound with the heme group of the enzyme is a key factor in its inhibitory effect .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported through the endoplasmic reticulum and Golgi apparatus to reach its target enzyme, lanosterol 14 alpha-demethylase . The localization and accumulation of the compound in specific cellular compartments can affect its efficacy and potency. Additionally, post-translational modifications of the compound can influence its transport and distribution within cells .
Subcellular Localization
This compound is localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with lanosterol 14 alpha-demethylase . The subcellular localization of the compound is crucial for its inhibitory effect, as it needs to reach the enzyme’s active site to exert its action. The targeting signals and post-translational modifications of the compound play a role in directing it to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O/c1-2-10-26(12-17-6-4-3-5-7-17)13-21(28,14-27-16-24-15-25-27)19-9-8-18(22)11-20(19)23/h2-9,11,15-16,28H,1,10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAAGRDZVKSGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


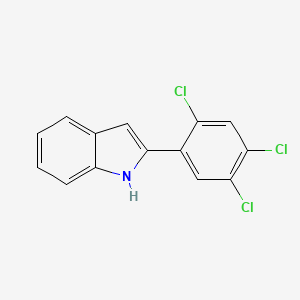
![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
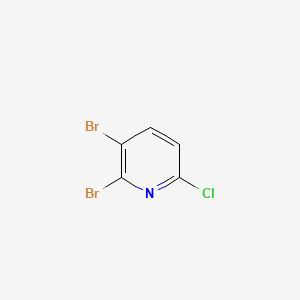
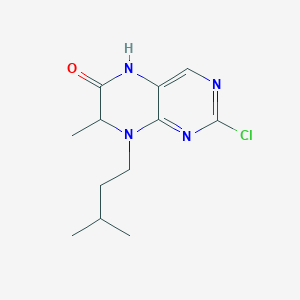
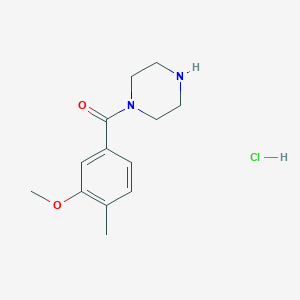
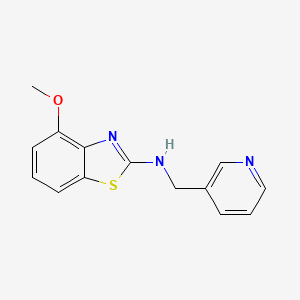
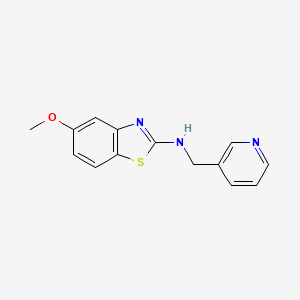
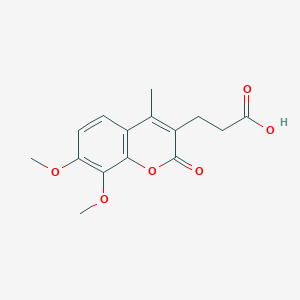
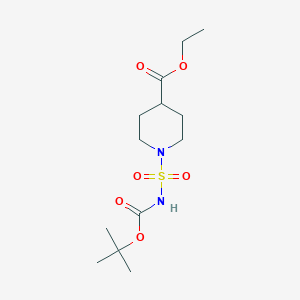
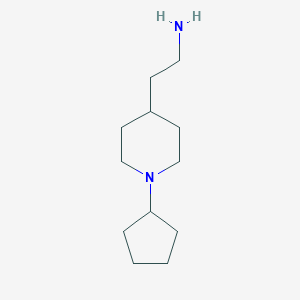
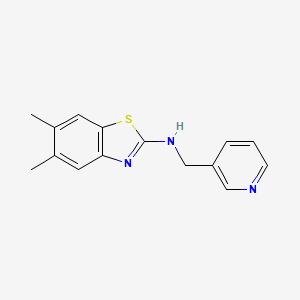
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)
